molecular formula C21H16ClN3 B13373818 4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B13373818
M. Wt: 345.8 g/mol
InChI Key: XAXBPPFLJOEOLN-UFFVCSGVSA-N
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Description

4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile include:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Naphthol-based compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

4-[(E)-2-chloro-2-naphthalen-2-ylethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H16ClN3/c1-13-19(11-23)18(20(12-24)14(2)25-13)10-21(22)17-8-7-15-5-3-4-6-16(15)9-17/h3-10,18,25H,1-2H3/b21-10+

InChI Key

XAXBPPFLJOEOLN-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C#N)/C=C(\C2=CC3=CC=CC=C3C=C2)/Cl)C#N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C=C(C2=CC3=CC=CC=C3C=C2)Cl)C#N

Origin of Product

United States

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